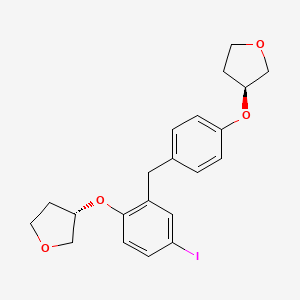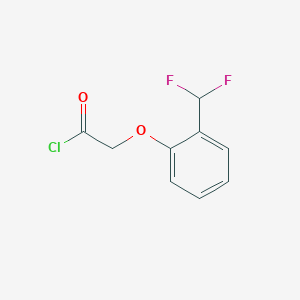![molecular formula C16H27NO3 B14888994 (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl group, a pentan-3-yloxy group, and a carboxylic acid group. The presence of these groups imparts distinct chemical properties and reactivity patterns to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes, leveraging the efficiency of [2 + 2] cycloaddition reactions to access sp3-rich chemical space . These methods are designed to be modular and adaptable, allowing for the production of various derivatives with minimal modifications to the reaction conditions.
化学反应分析
Types of Reactions
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially converting carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
科学研究应用
Chemistry
In chemistry, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure and reactivity make it an important intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound can be used to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its bicyclic structure is particularly useful in probing the active sites of enzymes and understanding their specificity and catalytic activity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making them potential candidates for drug development. The presence of the tert-butyl group can enhance the stability and bioavailability of these derivatives, improving their therapeutic potential.
Industry
Industrially, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid can be used in the production of polymers, coatings, and other materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or resistance to degradation.
作用机制
The mechanism of action of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of functional groups and stereochemistry.
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic framework but have different ring sizes and substituents.
Uniqueness
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group, in particular, imparts distinct reactivity patterns and stability, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C16H27NO3 |
|---|---|
分子量 |
281.39 g/mol |
IUPAC 名称 |
(1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C16H27NO3/c1-6-11(7-2)20-13-9-10(15(18)19)8-12-14(13)17(12)16(3,4)5/h9,11-14H,6-8H2,1-5H3,(H,18,19)/t12-,13-,14-,17?/m1/s1 |
InChI 键 |
OJNZTOFATHCQJM-OMNQEHGGSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(C)(C)C)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
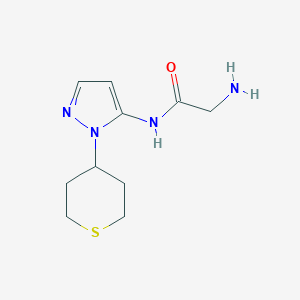
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)
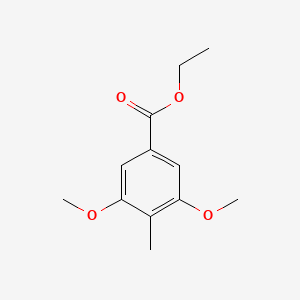

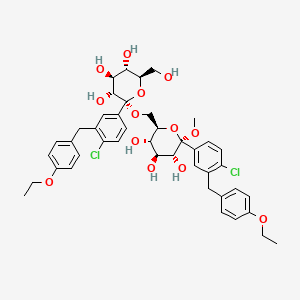
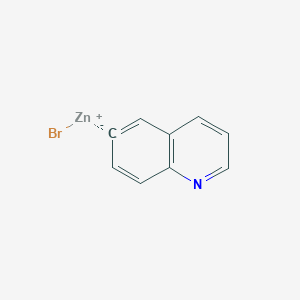
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
